REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[C:14](=[O:17])([O-])[O-].[K+].[K+]>[Pd].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.C(O)C.O>[CH3:13][O:12][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([C:2]3[CH:11]=[CH:10][CH:9]=[C:4]([O:17][CH3:14])[CH:3]=3)[CH:3]=2)[CH:8]=1 |f:1.2.3,5.6,7.8.9|
|
Name
|
|
Quantity
|
42.9 g
|
Type
|
reactant
|
Smiles
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BrC1=CC2=CC=C(C=C2C=C1)OC
|
Name
|
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
toluene ethanol water
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C.C(C)O.O
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Type
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CUSTOM
|
Details
|
with stirring for 15 hours under an atmosphere of nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
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Type
|
EXTRACTION
|
Details
|
was extracted with toluene (300 mL) three times
|
Type
|
WASH
|
Details
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the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the organic layer had been dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
the organic solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (eluent: toluene)
|
Type
|
CUSTOM
|
Details
|
by recrystallization from a mixed solvent of heptane, methanol and ethyl acetate
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: CALCULATEDPERCENTYIELD | 188.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |